![molecular formula C20H18F3N3O2S B2545822 N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 2034299-61-9](/img/structure/B2545822.png)

N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its biological activity, particularly as enzyme inhibitors. Benzenesulfonamides have been extensively studied due to their potential therapeutic applications, including their role as inhibitors of carbonic anhydrases and kynurenine 3-hydroxylase, which are implicated in various diseases such as cancer and neurological disorders .

Synthesis Analysis

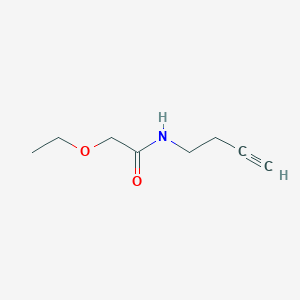

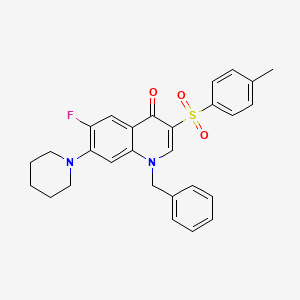

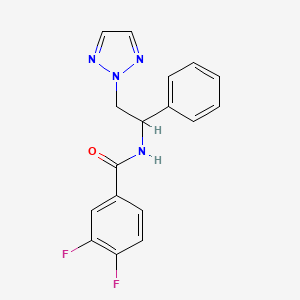

The synthesis of benzenesulfonamide derivatives often involves the use of key intermediates such as substituted benzaldehydes, hydrazinobenzenesulfonamide, or pyrrole-o-amino-carbonitrile . These intermediates are then further reacted with various substituents to create a diverse array of compounds with potential biological activities. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involves the formation of a thiazolyl ring attached to the benzenesulfonamide moiety .

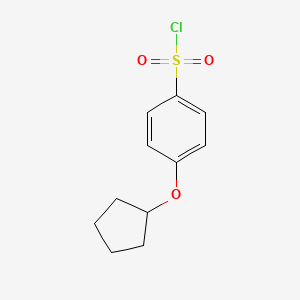

Molecular Structure Analysis

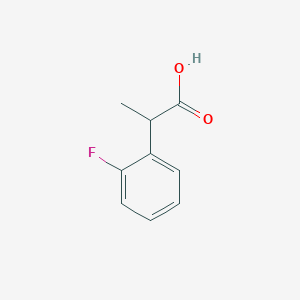

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups. The molecular conformation and the presence of substituents can significantly influence the intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for the biological activity of these compounds .

Chemical Reactions Analysis

Benzenesulfonamides can undergo a variety of chemical reactions, including the formation of hydrogen bonds with enzymes, which is a key factor in their inhibitory activity. The presence of substituents such as chloro groups can enhance the affinity of these compounds for their target enzymes, as seen in the case of chlorinated pyrrolidinone-bearing benzenesulfonamides . Additionally, the introduction of different substituents can lead to the formation of new compounds with varied biological activities, as demonstrated in the synthesis of substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl)benzamide/benzenesulfonamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents can alter these properties, potentially affecting the compound's bioavailability and pharmacokinetics. The crystal structure analysis provides insights into the solid-state conformation of these compounds, which can differ significantly from their conformation in solution, as seen in the case of N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides .

科学的研究の応用

Carbonic Anhydrase Inhibition

Studies have identified novel benzenesulfonamide derivatives, including compounds with pyrrole, pyrrolopyrimidine, and fused pyrrolopyrimidine moieties, showing potent inhibitory effects on carbonic anhydrase isoforms, particularly those associated with tumors (hCA IX and XII). These compounds demonstrate nanomolar and subnanomolar inhibition ranges with high selectivity, indicating potential applications in cancer therapy by targeting tumor-associated carbonic anhydrases. The evaluation of these compounds against human breast cancer cell lines (MCF-7) showed effective activity, comparable to clinically used drugs like doxorubicin (Ghorab et al., 2014).

Anticancer Activity

Another line of research explored the synthesis and evaluation of N-(guanidinyl)benzenesulfonamides with biologically active pyrazole, pyrimidine, and pyridine moieties. These compounds demonstrated promising anticancer activity against human tumor breast cell lines (MCF7), with IC50 values indicating potential effectiveness as therapeutic agents. The most potent compounds exhibited activity nearly as effective as Doxorubicin, a reference drug, highlighting their potential in anticancer treatment strategies (Ghorab, El-Gazzar, Alsaid, 2014).

Antimicrobial Potential

Research into the antimicrobial potential of compounds bearing benzenesulfonamide and trifluoromethyl moieties has also been conducted. A library of substituted pyrazolo[3,4-b]pyridines was synthesized and screened for antibacterial and antifungal activities. These compounds displayed varying levels of activity against pathogenic bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal yeasts (e.g., Saccharomyces cerevisiae, Candida albicans), indicating their utility in developing new antimicrobial agents (Chandak et al., 2013).

特性

IUPAC Name |

N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N3O2S/c21-20(22,23)15-8-2-4-10-18(15)29(27,28)25-16-9-3-1-7-14(16)17-13-26-12-6-5-11-19(26)24-17/h1-4,7-10,13,25H,5-6,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOMZQPTEJUAAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NS(=O)(=O)C4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4Z)-4-[[4-(Diethylamino)phenyl]methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2545739.png)

![2-[(5-Chloropyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol](/img/structure/B2545755.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2545756.png)

![5-bromo-3-[(2-fluoro-4-methylphenyl)imino]-1H-indol-2-one](/img/structure/B2545759.png)

![N-(sec-butyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2545760.png)